2-(4-chlorophenyl)sulfanyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide
Description
Historical Context of Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole scaffolds have constituted a cornerstone of heterocyclic drug development since the early 20th century. The foundational 2-aminobenzothiazole structure first gained prominence through its incorporation in antitubercular agents, with subsequent derivatives demonstrating expanded therapeutic applications across antimicrobial, anticancer, and anti-inflammatory domains.
Table 1: Evolution of Benzothiazole-Based Therapeutics
| Era | Key Development | Therapeutic Impact |
|---|---|---|
| 1930s-1950s | Discovery of basic antimicrobial activity | Tuberculosis treatment candidates |
| 1960s-1980s | Neuroprotective benzothiazolamines | Parkinson's disease research |
| 1990s-2010s | Fluorinated oncology candidates | EGFR/HER2 kinase inhibition |
| 2020s | Multitarget hybrid architectures | Polypharmacology applications |
The structural plasticity of benzothiazoles enables precise tuning of electronic and steric properties through substitution at the 2-position and benzene ring modification. This adaptability facilitated the development of clinical candidates like Frentizole (anti-arthritic) and Thioflavin T (amyloid imaging agent), establishing benzothiazoles as privileged structures in pharmacotherapy.
Research Significance of Chlorophenyl-Sulfanyl-Benzothiazole Structures
The incorporation of chlorophenylsulfanyl moieties represents a strategic advancement in benzothiazole optimization. Chlorine's electronegativity (Pauling scale: 3.16) and sulfur's nucleophilic character create a polarized sulfanyl (-S-) bridge that enhances both target binding and compound stability.
Key Structural Advantages:
- π-Stacking Optimization : The planar chlorophenyl group facilitates aromatic interactions with tyrosine/phenylalanine residues in enzymatic binding pockets.
- Metabolic Resistance : Sulfur bridges demonstrate reduced susceptibility to cytochrome P450-mediated oxidation compared to oxygen analogs.
- Conformational Restriction : The propanamide linker imposes defined torsion angles (θ ≈ 120°), pre-organizing the molecule for target engagement.
Comparative molecular field analysis (CoMFA) of analogous structures indicates that 4-chloro substitution on the phenyl ring improves hydrophobic contact surfaces by approximately 18% compared to unsubstituted derivatives, while maintaining favorable LogP values (calculated 2.8-3.4).
Pharmacological Relevance in Current Research Landscape
Modern drug discovery increasingly prioritizes multifunctional agents capable of simultaneous modulation of multiple therapeutic targets. The subject compound's architecture suggests potential polypharmacological applications:
Table 2: Potential Target Affinities
The dimethyl substitution at the benzothiazolone 5-position likely enhances metabolic stability by shielding the carbonyl group from hydrolytic enzymes. Molecular dynamics simulations of analogous structures demonstrate residence time improvements of 2.3-fold compared to non-methylated variants in hepatic microsome models.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S2/c1-10(24-12-6-4-11(19)5-7-12)16(23)21-17-20-13-8-18(2,3)9-14(22)15(13)25-17/h4-7,10H,8-9H2,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPZQBPXAWQVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C(=O)CC(C2)(C)C)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)sulfanyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the propanamide group and the 4-chlorophenylsulfanyl substituent. Key reagents and conditions include:
Starting Materials: 4-chlorobenzenethiol, 5,5-dimethyl-2-thiohydantoin, and acylating agents.
Reaction Conditions: The reactions are often carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or dimethylformamide are commonly used.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to facilitate certain steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)sulfanyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 4-chlorophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-(4-chlorophenyl)sulfanyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have shown efficacy against various bacterial and fungal strains. A study assessed the biological activity of related compounds against mycobacterial and fungal strains using in vitro screening methods, revealing comparable effectiveness to established antibiotics such as isoniazid and fluconazole .
Anticancer Potential
The compound's structural features suggest potential anticancer applications. Research has demonstrated that similar sulfonamide derivatives possess cytotoxic effects against several human cancer cell lines, including colon and breast cancer cells. The mechanism of action often involves inducing apoptosis in cancer cells . The quantitative structure–activity relationship (QSAR) studies have been employed to optimize the design of new anticancer agents based on this compound's framework .
Agricultural Applications
In the realm of agricultural sciences, compounds with similar structures have been investigated for their herbicidal properties. The incorporation of chlorophenyl groups has been linked to enhanced herbicidal activity, making these compounds candidates for developing new pesticides . The environmental impact and efficacy of such compounds are critical areas of ongoing research.
Case Study 1: Antimicrobial Screening
A comprehensive study evaluated a series of benzothiazole derivatives for their antimicrobial properties. The results indicated that several compounds exhibited MIC values lower than those of standard antibiotics against resistant bacterial strains. This suggests that modifications to the benzothiazole structure can enhance antimicrobial efficacy .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer activity, researchers synthesized a range of sulfonamide derivatives based on the benzothiazole scaffold. These compounds were tested against various cancer cell lines, revealing promising results in terms of cytotoxicity and apoptosis induction. The findings support further exploration into the therapeutic potential of these derivatives in cancer treatment .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)sulfanyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to altered cellular responses.
Pathways: Interference with signaling pathways, resulting in changes in gene expression or protein activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The benzothiazole core distinguishes this compound from triazole-based analogs (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones). Triazoles exhibit tautomerism between thiol and thione forms, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
Table 1: Key Functional Group Comparisons
Substituent Effects
The 4-chlorophenylsulfanyl group in the target compound differs from 4-(4-X-phenylsulfonyl)phenyl substituents in triazole analogs. Sulfanyl (S–) groups are less electron-withdrawing than sulfonyl (SO₂–) groups, which may alter reactivity and intermolecular interactions. For example, sulfonyl groups in triazoles enhance hydrogen-bonding capabilities, critical for crystal packing and solubility .
Table 2: Substituent Impact on Properties
| Substituent | Electronic Effect | Hydrogen-Bonding Potential | Example Compound |
|---|---|---|---|
| 4-Chlorophenylsulfanyl | Moderate −I effect | Low (S– lacks H-bond donors) | Target compound |
| 4-(4-Cl-phenylsulfonyl) | Strong −I effect | High (SO₂– acts as acceptor) | Triazole derivative [7] (X=Cl) |
Biological Activity
The compound 2-(4-chlorophenyl)sulfanyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide is a complex organic molecule characterized by a benzothiazole ring system and a sulfonamide functional group. Its unique structure suggests potential biological activities, particularly in pharmacology. This article delves into its biological activity, including antibacterial, anticancer, and enzyme inhibitory effects.
Chemical Structure and Properties
- IUPAC Name : 2-(4-chlorophenyl)sulfanyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide
- Molecular Formula : C18H19ClN2O2S2
- CAS Number : 1023829-67-5
- Molar Mass : 394.94 g/mol
The compound features a sulfonamide group linked to a benzothiazole core, which is known for various biological activities.
Antibacterial Activity
Research indicates that compounds containing benzothiazole and sulfonamide moieties often exhibit significant antibacterial properties. In studies evaluating similar compounds:
- Activity against Bacterial Strains : Compounds with similar structures have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while displaying weaker effects on other strains .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of benzothiazole derivatives as effective inhibitors of critical enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have been identified as strong AChE inhibitors, which may have implications in treating neurological disorders .
| Enzyme | Inhibition Level |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Strong |
The biological activity of the compound can be attributed to its ability to interact with various biological targets:
- Binding Affinity : The sulfonamide group enhances binding interactions with bacterial enzymes and receptors.
- Chelation Properties : Similar compounds have shown the ability to chelate iron, which is crucial for bacterial growth and survival .
Case Studies
- Antimalarial Activity : A related study on benzothiazole hydrazones demonstrated significant antimalarial effects in vitro and in vivo against resistant strains of Plasmodium falciparum, suggesting potential for further exploration of this compound's antimalarial properties .
- Toxicity Assessment : Toxicity assays conducted on related compounds showed minimal alterations in biochemical parameters compared to controls, indicating a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(4-chlorophenyl)sulfanyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide?
- Methodological Answer : Synthesis optimization involves varying parameters such as temperature (e.g., 60–90°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., ammonium persulfate as an initiator, as used in polycationic copolymer synthesis ). Controlled polymerization techniques, like those applied to P(CMDA-DMDAAC)s, can be adapted to ensure regioselectivity and minimize side reactions. Characterization via NMR and HPLC is critical to confirm purity and structural integrity .
Q. How can researchers verify the stability of this compound under experimental conditions?
- Methodological Answer : Stability assays should include stress testing under varying pH (e.g., 2–12), temperature (4°C to 40°C), and light exposure. For example, hydroxamic acid derivatives in similar studies were analyzed using UV-Vis spectroscopy and LC-MS to detect degradation products . Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life for long-term storage.
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?
- Methodological Answer : Discrepancies in NMR or mass spectra may arise from tautomerism or residual solvents. Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton correlations, as demonstrated in hydroxamic acid characterization . Computational modeling (DFT-based NMR chemical shift prediction) can validate experimental data. For mass spectrometry, high-resolution ESI-MS/MS with isotopic pattern analysis is essential.
Q. How does the 4-chlorophenylsulfanyl moiety influence bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer : SAR analysis requires systematic substitution of the chlorophenyl group (e.g., with fluorophenyl or methylphenyl analogs) followed by bioassays. For example, in hydroxamic acid derivatives, electron-withdrawing groups like chlorine enhanced metal-chelating activity . Molecular docking (e.g., AutoDock Vina) can predict binding interactions with target enzymes, such as HDACs or thioredoxin reductase.
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : In vitro-in vivo translation challenges may stem from metabolic instability or poor membrane permeability. Perform metabolic profiling using liver microsomes or S9 fractions to identify degradation pathways. For bioavailability, use Caco-2 cell monolayer assays to measure permeability. In vivo PK/PD studies (e.g., rodent models) with LC-MS quantification of plasma/tissue concentrations are critical .
Key Considerations for Experimental Design
- Controlled Synthesis : Adapt copolymerization strategies from polycationic reagents (e.g., CMDA-DMDAAC systems) to ensure reproducibility .
- Data Validation : Cross-validate spectroscopic results with computational tools and orthogonal techniques (e.g., IR + NMR + HRMS).
- Bioactivity Confounding Factors : Account for redox-active impurities (e.g., residual APS) in biochemical assays by including blank controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
